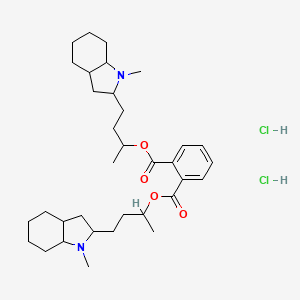

1,2-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride

Description

The compound “1,2-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride” is a highly specialized ester derivative of 1,2-benzenedicarboxylic acid (phthalic acid). Its structure comprises two esterified carboxylic acid groups, each attached to a branched alkyl chain containing an octahydro-1-methyl-1H-indol-2-yl moiety.

Key structural features include:

- Core: 1,2-Benzenedicarboxylic acid (phthalic acid) backbone.

- Substituents: Each ester group incorporates a 1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl chain.

- Salt form: Dihydrochloride counterions improve stability and solubility.

Properties

CAS No. |

125503-58-4 |

|---|---|

Molecular Formula |

C34H54Cl2N2O4 |

Molecular Weight |

625.7 g/mol |

IUPAC Name |

bis[4-(1-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-2-yl)butan-2-yl] benzene-1,2-dicarboxylate;dihydrochloride |

InChI |

InChI=1S/C34H52N2O4.2ClH/c1-23(17-19-27-21-25-11-5-9-15-31(25)35(27)3)39-33(37)29-13-7-8-14-30(29)34(38)40-24(2)18-20-28-22-26-12-6-10-16-32(26)36(28)4;;/h7-8,13-14,23-28,31-32H,5-6,9-12,15-22H2,1-4H3;2*1H |

InChI Key |

RYYQLABGBIVGEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1CC2CCCCC2N1C)OC(=O)C3=CC=CC=C3C(=O)OC(C)CCC4CC5CCCCC5N4C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride typically involves the esterification of 1,2-benzenedicarboxylic acid with 1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 1,2-Benzenedicarboxylic acid derivatives.

Reduction: Alcohol derivatives of the original ester.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cytotoxic Activity

Research has demonstrated that derivatives of 1,2-benzenedicarboxylic acid exhibit significant cytotoxic activity against various cancer cell lines. For example, a study isolated a compound from Streptomyces sp. that showed potent cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The compound exhibited a minimum inhibitory concentration ranging from 0.13 to 2.00 µg/ml, indicating its potential as an anticancer agent .

Table 1: Cytotoxic Activity of 1,2-Benzenedicarboxylic Acid Derivatives

| Compound Name | Cell Line Tested | Minimum Inhibitory Concentration (µg/ml) |

|---|---|---|

| DMEHE | HepG2 | 0.13 |

| DMEHE | MCF-7 | 2.00 |

Drug Development

The structural complexity of this compound allows for modifications that can enhance its pharmacological properties. Its ability to form stable complexes with biological targets makes it a candidate for drug development aimed at specific therapeutic areas such as oncology and neurology.

Plasticizers

1,2-Benzenedicarboxylic acid esters are widely used as plasticizers in the production of flexible plastics. The dihydrochloride form enhances the solubility and dispersibility of the compound in various polymer matrices, improving the mechanical properties of the final products. This application is critical in industries such as packaging, automotive, and construction.

Bioremediation

The compound's derivatives have been studied for their potential in bioremediation processes. Certain microorganisms can metabolize these compounds, leading to the degradation of pollutants in contaminated environments. This property is particularly useful in treating wastewater and soil contaminated with phthalates and other related compounds.

Case Study: Biodegradation of Phthalate Esters

A study demonstrated that specific bacterial strains could effectively degrade phthalate esters derived from 1,2-benzenedicarboxylic acid under anaerobic conditions. The degradation rates varied depending on the bacterial strain and environmental conditions.

Table 3: Degradation Rates of Phthalate Esters

| Bacterial Strain | Degradation Rate (mg/L/day) | Conditions |

|---|---|---|

| Pseudomonas putida | 5.0 | Anaerobic |

| Bacillus subtilis | 3.5 | Aerobic |

Mechanism of Action

The mechanism of action of 1,2-benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride involves its interaction with specific molecular targets. The indole moieties in the compound can interact with various biological receptors, leading to modulation of cellular pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Phthalate Esters

*Molecular weights for common phthalates sourced from EPA reports ; target compound estimated based on structural analogs.

Key Findings:

Structural Complexity : The indole-containing substituents in the target compound confer higher molecular weight (~600–650 g/mol) compared to DIBP (278.3 g/mol) or diethyl phthalate (222.2 g/mol). This reduces volatility and may enhance thermal stability .

Solubility : The dihydrochloride salt likely increases water solubility, contrasting with hydrophobic alkyl phthalates used in plastics .

Toxicity and Regulation : Conventional phthalates like DIBP face environmental and health restrictions due to endocrine-disrupting properties . The target compound’s unique structure may evade existing regulations but requires specialized toxicity profiling.

Research Methodologies

- Spectroscopic Analysis : As demonstrated in , nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy are critical for confirming the esterification and indole substituents in the target compound .

Regulatory and Environmental Considerations

Biological Activity

1,2-Benzenedicarboxylic acid, bis(1-methyl-3-(octahydro-1-methyl-1H-indol-2-yl)propyl) ester, dihydrochloride (CAS Number: 125503-58-4) is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C34H54Cl2N2O4

- Molecular Weight : 625.7096 g/mol

- Melting Point : 605.2 °C at 760 mmHg

- Boiling Point : 319.8 °C

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A significant investigation evaluated its effects on various cancer cell lines, including MG-63 (osteosarcoma), IMR-32 (neuroblastoma), and A549 (lung carcinoma). The results indicated notable antiproliferative activity with GI50 values of 37.53 µM for MG-63 cells, 56.05 µM for IMR-32 cells, and 47.12 µM for A549 cells .

Mechanisms of Action

The anticancer activity appears to be mediated through several pathways:

- Induction of Apoptosis : The compound significantly increased reactive oxygen species (ROS) levels while decreasing mitochondrial membrane potential (MMP), indicating apoptosis initiation in MG-63 cells .

- Cell Cycle Arrest : The treatment caused cell cycle arrest at the G0/G1 phase, reducing progression into the S and G2/M phases .

- Gene Expression Modulation : Western blotting revealed upregulation of pro-apoptotic proteins such as p53 and caspases (caspase-3 and caspase-9), while downregulating anti-apoptotic factors like Bcl-xl and p-NF-kB .

Cytotoxicity Studies

In vitro studies demonstrated that the compound exhibited cytotoxic effects against HepG2 liver cancer cells and MCF-7 breast cancer cells. The isolated compound from Streptomyces sp. VITSJK8 showed cytotoxic activity with MIC values ranging from 0.13 to 2.00 µg/mL against extended-spectrum beta-lactamase (ESBL) strains .

Data Summary

| Cell Line | GI50 Value (µM) | Mechanism of Action |

|---|---|---|

| MG-63 (Osteosarcoma) | 37.53 | Apoptosis induction, ROS increase |

| IMR-32 (Neuroblastoma) | 56.05 | Cell cycle arrest at G0/G1 |

| A549 (Lung Carcinoma) | 47.12 | Modulation of p53 and caspases |

Case Studies

A study focusing on the BDCe fraction derived from the compound demonstrated its ability to interact with key regulatory proteins involved in cancer progression:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.